molecular formula C11H13BN2O2 B14082725 (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14082725
M. Wt: 216.05 g/mol
InChI Key: IWUTYSJIJRZFEM-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a 4-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

    Phenols: From oxidation reactions.

    Substituted Phenyl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibitors .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the additional methyl group on the imidazole ring.

    (4-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the phenyl ring.

Uniqueness

(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a methyl group on the phenyl ring and a 4-methyl-1H-imidazol-1-yl group. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

[2-methyl-4-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O2/c1-8-5-10(3-4-11(8)12(15)16)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3

InChI Key

IWUTYSJIJRZFEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(N=C2)C)C)(O)O

Origin of Product

United States

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